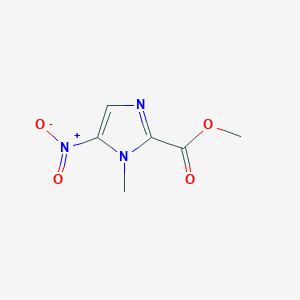![molecular formula C10H9N3 B173150 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole CAS No. 197356-27-7](/img/structure/B173150.png)
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused heterocyclic system that contains both pyrazole and benzimidazole rings in its structure. In recent years, 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its pharmacological properties, and its synthesis method has been optimized to obtain high yields.
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. For instance, some derivatives of this compound have been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. Additionally, some studies have suggested that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can interact with GABA receptors, which are involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives have been shown to exhibit various biochemical and physiological effects. For instance, some derivatives of this compound have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, some studies have suggested that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can modulate the activity of ion channels, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives is their broad-spectrum activity against various strains of bacteria and fungi. Additionally, some derivatives of this compound have been shown to exhibit potent anticancer activity against various types of cancer cells. However, one of the limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives. One of the areas of interest is the development of more potent and selective derivatives of this compound for the treatment of cancer and infectious diseases. Additionally, some studies have suggested that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can modulate the activity of ion channels, which are involved in the regulation of neuronal activity. Therefore, there is a potential for the development of new drugs targeting these ion channels for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole can be achieved through various methods, including the condensation of 2-aminobenzimidazole with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2-aminobenzimidazole with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide).
Applications De Recherche Scientifique
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antifungal activities. Several studies have shown that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to possess potent antibacterial and antifungal activities against various strains of bacteria and fungi.
Propriétés
Numéro CAS |
197356-27-7 |
|---|---|
Nom du produit |
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole |
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
3-methyl-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C10H9N3/c1-7-6-11-13-9-5-3-2-4-8(9)12-10(7)13/h2-6,11H,1H3 |
Clé InChI |
HVCMBXQTLMCZFO-UHFFFAOYSA-N |
SMILES |
CC1=CNN2C1=NC3=CC=CC=C32 |
SMILES canonique |
CC1=CNN2C1=NC3=CC=CC=C32 |
Synonymes |
4H-Pyrazolo[1,5-a]benzimidazole,3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
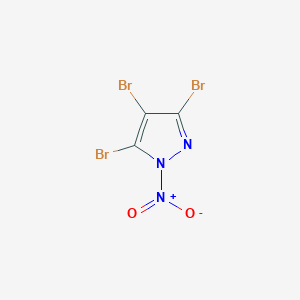

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
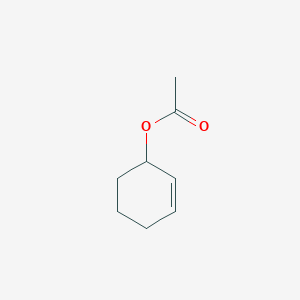
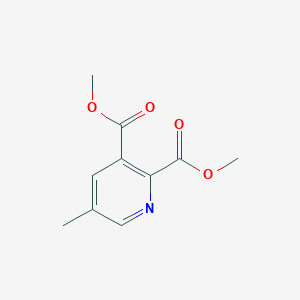
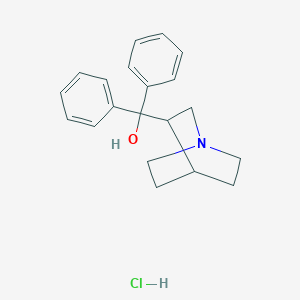
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
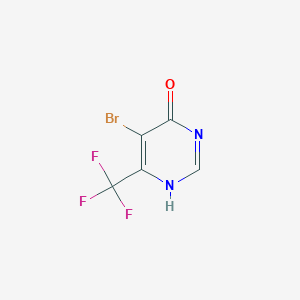
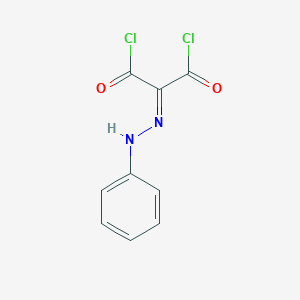
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
